
3-(4-Fluorobenzyloxy)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Fluorobenzyloxy)phenylacetic acid” is an organic compound with the empirical formula C15H13FO3 . It has a molecular weight of 260.26 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is FC(C=C1)=CC=C1COC2=CC(CC(O)=O)=CC=C2 . The InChI key is CELQIKDLMWUHKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 260.26 . The empirical formula is C15H13FO3 .Aplicaciones Científicas De Investigación
Discovery and Development of Novel Inhibitors
In the field of medicinal chemistry, 3-(4-Fluorobenzyloxy)phenylacetic acid and its derivatives have shown potential as crucial scaffolds for the development of novel inhibitors. For instance, studies focused on the discovery of new aldose reductase inhibitors, a key therapeutic target for managing complications of diabetes, have identified phenylacetic acids bearing alkoxy substituents as potent inhibitors. These compounds, characterized by an alkoxy-substituted phenylacetic acid core, represent a formal ring opening of cyclohexylmethyloxyphenylacetic acids, with some showing significant inhibition potency due to their specific alkyl side chains acting as surrogates for more commonly used residues in aldose reductase inhibitors (Rakowitz, Gmeiner, & Matuszczak, 2006).
Catalytic Reactions and Synthesis
Another area of application is in catalytic processes, where derivatives of 3-(4-Fluorobenzyloxy)phenylacetic acid have been explored for their roles in facilitating carbonylation reactions. Research has demonstrated that the carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes in the presence of hydrogen iodide, leads to the efficient production of phenylacetic acid and related compounds. This process is vital for synthesizing a wide range of aromatic acids, showcasing the versatility of fluorobenzyloxy derivatives in synthetic organic chemistry (Lin & Yamamoto, 1998).
Natural Product Derivatives and Drug Discovery
The structurally similar 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, has been used to generate drug-like screening libraries for potential therapeutic applications. By modifying this scaffold, researchers have been able to create a diverse array of compounds, some of which were evaluated for their cytotoxicity against cancer cell lines and for antiparasitic activities, although significant activity was not observed at tested concentrations. This approach underscores the potential of using natural product derivatives as a basis for developing new pharmacologically active compounds (Kumar et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-[(4-fluorophenyl)methoxy]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELQIKDLMWUHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474995 |
Source


|
| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyloxy)phenylacetic acid | |
CAS RN |
125721-49-5 |
Source


|
| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

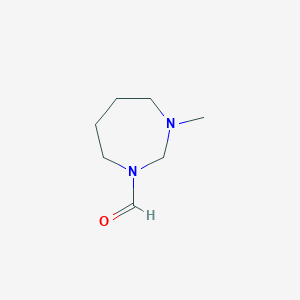
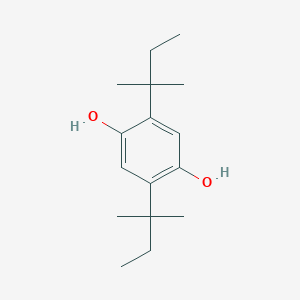

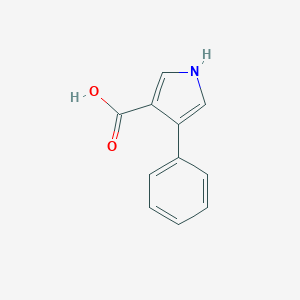
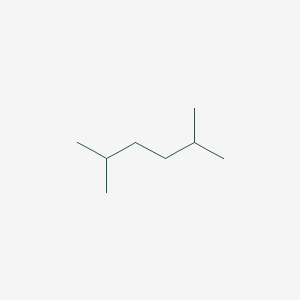

![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)
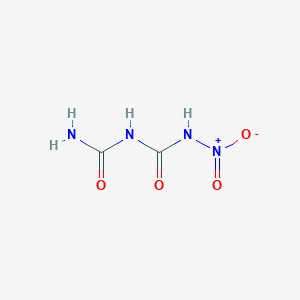
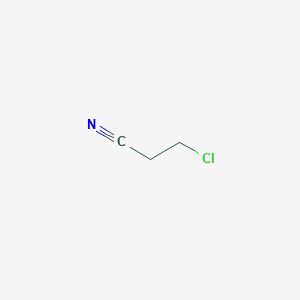
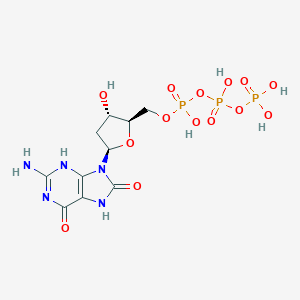

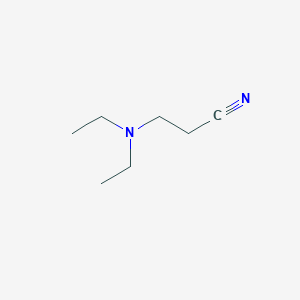

![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)